![molecular formula C20H21N3O3 B2486567 4-isopropoxy-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide CAS No. 1421583-67-6](/img/structure/B2486567.png)
4-isopropoxy-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide
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Overview
Description
The compound appears to contain a phthalazine moiety, which is a bicyclic compound consisting of two fused benzene and pyridazine rings . Phthalazine derivatives have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. For instance, the structure of phthalazine derivatives can be confirmed using NMR, IR, and mass spectrometry .Chemical Reactions Analysis
Phthalazine derivatives can undergo various chemical reactions, including substitutions and additions . The specific reactions would depend on the functional groups present in the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various experimental techniques. For instance, the melting point, boiling point, solubility, and stability can be determined experimentally .Scientific Research Applications
Anticancer Activity
Indole derivatives, including the compound , have been investigated for their potential as anticancer agents. Researchers have explored their effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. The unique structural features of this compound may contribute to its ability to interfere with cancer cell signaling pathways or DNA replication processes .
Antimicrobial Properties
Indole-based compounds often exhibit antimicrobial activity. Researchers have studied their effectiveness against bacteria, fungi, and other pathogens. The specific mechanism of action may involve disrupting cell membranes, inhibiting enzymes, or interfering with microbial DNA. Investigating the antimicrobial potential of this compound could lead to novel therapeutic agents .
Neuroprotective Effects
Indoles have also been explored for their neuroprotective properties. These compounds may modulate neurotransmitter systems, reduce oxidative stress, or enhance neuronal survival. Investigating the impact of our compound on neurodegenerative diseases or brain injury models could provide valuable insights .
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases. Some indole derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines or enzymes. Researchers have investigated their potential in conditions such as arthritis, inflammatory bowel disease, and neuroinflammation. Our compound might contribute to this field .
Analgesic Potential
Indole-based molecules have been studied for their analgesic properties. They may interact with pain receptors or modulate pain pathways. Investigating whether our compound has analgesic effects could be relevant for pain management strategies .
Heterocyclic Synthesis
Beyond specific applications, the synthesis of indole derivatives remains an active area of research. Novel methods for constructing indole rings are of interest to the chemical community. Investigating efficient synthetic routes to our compound could contribute to this field .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(3-methyl-4-oxophthalazin-1-yl)methyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13(2)26-15-10-8-14(9-11-15)19(24)21-12-18-16-6-4-5-7-17(16)20(25)23(3)22-18/h4-11,13H,12H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPCNZBOJPHDCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropoxy-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide |
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